REACTION_CXSMILES
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[Cl:1][CH:2](Cl)[C:3](Cl)=[O:4].[CH3:7][C:8](=[C:10]([CH3:12])[CH3:11])[CH3:9]>C(C(CC(C)C)=O)C(C)C.[Zn]>[Cl:1][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:9])([CH3:7])[C:3]1=[O:4]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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ClC(C(=O)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(C)=C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C(C)C)C(=O)CC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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catalyst
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Smiles
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[Zn]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
ClC1C(C(C1(C)C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |